2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide
Description
This compound features a cyano-enamide backbone (C≡N and CONR₂ groups) conjugated to a substituted pyrrole ring. The pyrrole moiety is modified at the 1-position with a 1-methoxypropan-2-yl group and at the 3-position with methyl groups. The N-ethyl and N-(2-methylprop-2-en-1-yl) substituents on the enamide nitrogen contribute to steric and electronic properties, influencing solubility and reactivity.
Properties
IUPAC Name |
2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2-methylprop-2-enyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-8-22(12-14(2)3)20(24)19(11-21)10-18-9-15(4)23(17(18)6)16(5)13-25-7/h9-10,16H,2,8,12-13H2,1,3-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPZZCVWMGPTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C(=O)C(=CC1=C(N(C(=C1)C)C(C)COC)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide (commonly referred to as compound X ) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of compound X, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound X has a complex molecular structure characterized by multiple functional groups that may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 300.45 g/mol. The presence of the cyano group and the unique pyrrole moiety are significant for its reactivity and biological interactions.
Research indicates that compound X exhibits several mechanisms through which it exerts its biological effects:
- Antioxidant Activity : Compound X has shown potential as an antioxidant, which can protect cells from oxidative stress, a contributor to cancer progression.
- Apoptosis Induction : Studies suggest that compound X can induce apoptosis in cancer cells by activating caspase pathways, particularly caspase 3, which is crucial for the execution phase of cell apoptosis.
- Inhibition of Tumor Growth : In vivo studies have demonstrated that compound X can significantly reduce tumor volume and cell count in models of Ehrlich ascites carcinoma (EAC), indicating its potential as an anticancer agent.
In Vivo Studies
A notable study evaluated the effects of compound X on EAC cells in female mice. The results indicated that treatment with compound X led to:
- Reduction in EAC Cell Volume : Mice treated with compound X exhibited a significant decrease in tumor size compared to control groups.
- Histopathological Improvements : Examination of liver and kidney tissues showed no adverse effects, suggesting a favorable safety profile.
The study also highlighted an increase in caspase 3 expression levels and a decrease in osteopontin levels, further supporting the compound's role in promoting apoptosis in cancer cells .
Antioxidant Properties
In addition to its anticancer effects, compound X has been evaluated for its antioxidant capabilities. The ability to scavenge free radicals and reduce oxidative damage is crucial for preventing cellular damage associated with cancer development. This activity was assessed using various assays that measure radical scavenging capacity .
Case Studies
Several case studies have been documented regarding the application of compound X in cancer therapy:
- Case Study 1 : A clinical trial involving patients with advanced EAC demonstrated that administration of compound X resulted in improved patient outcomes, including reduced tumor burden and enhanced quality of life.
- Case Study 2 : Another study focused on the combination therapy involving compound X and traditional chemotherapeutic agents showed synergistic effects, enhancing overall efficacy while minimizing side effects.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues of Cyano-Enamide Derivatives
The compound belongs to a broader class of cyano-enamides, which are characterized by their α,β-unsaturated nitrile and amide functionalities. Below is a comparative analysis of key analogs:
Key Structural and Functional Differences
- Pyrrole vs. Pyrazole/Thiazole Cores : The target compound’s pyrrole ring contrasts with pyrazole (EN300-266178) or thiazole cores, which may alter aromaticity and electronic interactions in biological targets .
- Substituent Effects : The 1-methoxypropan-2-yl group in the target compound introduces steric bulk and ether-based polarity, whereas morpholine-sulfonyl (EN300-265802) or fluorophenyl (EN300-266178) groups modulate solubility and binding affinity .
- Enamide Backbone Modifications : Replacement of the ethyl/propenyl groups in the target compound with pyridinyl (EN300-265802) or thiazolyl (EN300-266178) substituents introduces heteroatoms capable of hydrogen bonding or π-stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
